molecular formula C16H15N3O6S B14815941 Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14815941
M. Wt: 377.4 g/mol
InChI Key: QSRAYAPSWKVQLO-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a dinitrophenyl group, which is known for its electron-withdrawing properties.

Preparation Methods

The synthesis of Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dinitrophenyl Group: This step often involves nitration reactions followed by amination to introduce the 2,4-dinitrophenyl group.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The dinitrophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium methoxide for nucleophilic substitution.

Scientific Research Applications

Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The benzothiophene core can interact with hydrophobic pockets in proteins, enhancing binding specificity.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and dinitrophenyl-substituted molecules. Compared to these compounds, Methyl 2-[(2,4-dinitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions.

Similar compounds include:

    2,4-Dinitrophenol: Known for its use in biochemical research and as a pesticide.

    Benzothiophene derivatives: Used in pharmaceuticals and materials science.

Properties

Molecular Formula

C16H15N3O6S

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-(2,4-dinitroanilino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H15N3O6S/c1-25-16(20)14-10-4-2-3-5-13(10)26-15(14)17-11-7-6-9(18(21)22)8-12(11)19(23)24/h6-8,17H,2-5H2,1H3

InChI Key

QSRAYAPSWKVQLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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